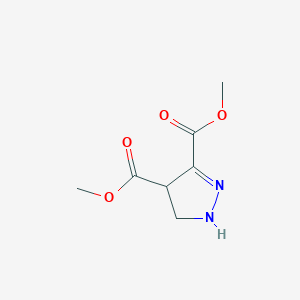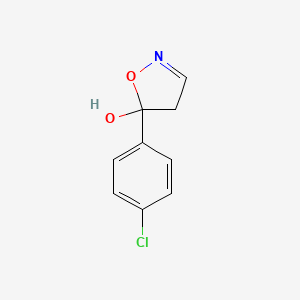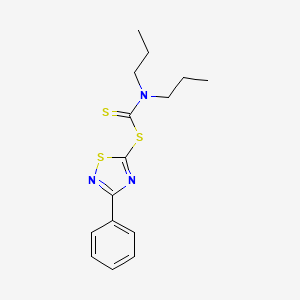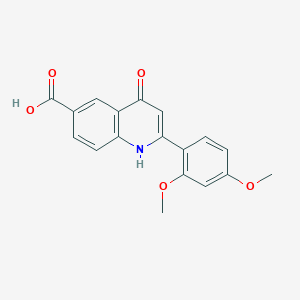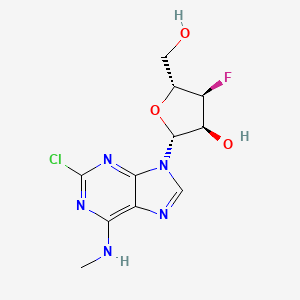
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), nucleophiles such as sodium azide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles to create different analogs.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of analogs with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, nucleoside analogs like this compound are often studied for their interactions with enzymes and nucleic acids. They can serve as probes to understand biological processes at the molecular level.
Medicine
In medicine, this compound could be investigated for its potential antiviral or anticancer properties. Nucleoside analogs are known to interfere with viral replication and DNA synthesis, making them valuable in drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals or as a precursor for other valuable chemicals.
作用機序
The mechanism of action for nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways would depend on the exact structure and modifications of the compound.
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral drug.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
What sets (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol apart is its unique combination of functional groups and stereochemistry, which could result in distinct biological activities and therapeutic potential.
特性
CAS番号 |
122654-31-3 |
|---|---|
分子式 |
C11H13ClFN5O3 |
分子量 |
317.70 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClFN5O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
DUOQYMIAHQYRQT-QYYRPYCUSA-N |
異性体SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
正規SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


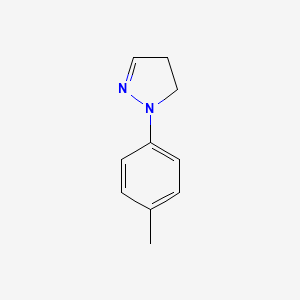
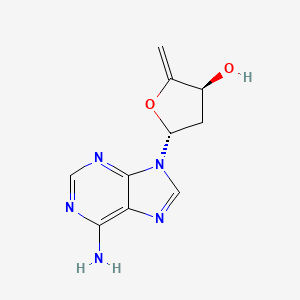

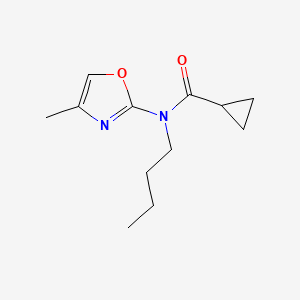
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
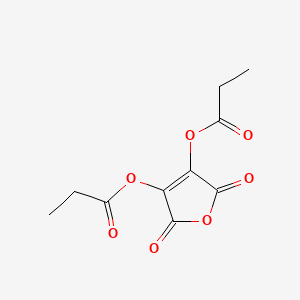
![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
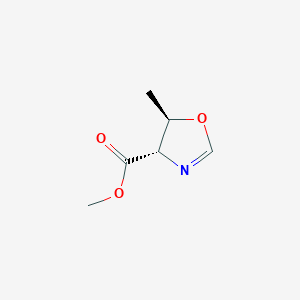
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
